molecular formula C22H22N4O2S B2581104 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea CAS No. 921484-56-2

1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea

Cat. No.: B2581104
CAS No.: 921484-56-2
M. Wt: 406.5
InChI Key: BLOCQKZZTOOAJZ-UHFFFAOYSA-N
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Description

1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a multifaceted compound that has garnered interest in various scientific fields. This compound is distinguished by its complex structure, which involves an intricate interplay of heterocyclic rings and functional groups, making it a valuable subject for research in synthetic chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea involves several key steps, typically starting with the preparation of individual building blocks followed by their systematic assembly:

  • Synthesis of 3,4-Dihydroisoquinoline: This involves the Pictet-Spengler reaction between an aromatic aldehyde and an amine to form the dihydroisoquinoline core.

  • Formation of the Thiazole Ring: Utilizing a Hantzsch thiazole synthesis, the thiazole ring is prepared from α-haloketones and thiourea.

  • Coupling Reactions: The final step includes coupling the thiazole ring with the dihydroisoquinoline moiety and further linking it to the m-tolyl urea structure using carbodiimide-mediated reactions under controlled conditions.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for efficiency and yield:

  • Scalable Reaction Conditions: Using high-throughput reactors for Pictet-Spengler and Hantzsch reactions to ensure consistent product formation.

  • Purification Techniques: Employing large-scale chromatographic methods or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several chemical reactions that are valuable for structural modifications and functional analysis:

  • Oxidation: Conversion of dihydroisoquinoline to isoquinoline under mild oxidizing conditions.

  • Reduction: Reduction of thiazole rings can yield dihydrothiazole derivatives.

  • Substitution Reactions: Functional group substitutions on the aromatic rings using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.

  • Substituting Agents: Halogens, alkylating agents, or acylating agents under respective conditions.

Major Products: These reactions can yield various derivatives, including isoquinoline analogs, dihydrothiazole compounds, and substituted urea derivatives.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex molecules through further functionalization and modification.

Biology: In biological research, the compound is studied for its interactions with cellular receptors and enzymes, potentially revealing new pathways for therapeutic interventions.

Medicine: Pharmacologically, it is investigated for its potential as an antineoplastic agent, leveraging its ability to interfere with cellular growth mechanisms.

Industry: Industrial applications include its use in the synthesis of specialty chemicals and as a template for designing new materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors:

  • Molecular Targets: It may inhibit key enzymes involved in metabolic pathways or bind to receptor sites, modulating biological responses.

  • Pathways Involved: By affecting signal transduction pathways, it can alter cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

  • 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

  • 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea

Uniqueness: 1-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea stands out due to the specific substitution pattern on the m-tolyl ring, which can influence its biological activity and chemical reactivity, distinguishing it from its analogs.

This comprehensive overview should give you a solid foundation on the compound. Feel free to ask more if anything piques your interest!

Properties

IUPAC Name

1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-5-4-8-18(11-15)23-21(28)25-22-24-19(14-29-22)12-20(27)26-10-9-16-6-2-3-7-17(16)13-26/h2-8,11,14H,9-10,12-13H2,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOCQKZZTOOAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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